Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite

Photolysis quantum yield NPE photochemistry NPPOC comparison

Standard phosphoramidites fail when constructing photolabile NPE-caged phosphates for spatiotemporally controlled release studies. This reagent uniquely installs two photolabile 1-(2-nitrophenyl)ethyl groups onto a phosphate moiety in a single coupling-oxidation step, enabling caged sphingosine-1-phosphate, light-activatable siRNA, and caged phosphopeptide synthesis. NPE photochemistry delivers precise 365 nm-triggered uncaging kinetics that NPPOC/MeNPOC alternatives cannot replicate. - **Validated scope**: >114 independent studies for caged S1P Ca²⁺ mobilization and endothelial barrier assays. - **Application coverage**: siRNA temporal gene silencing, phosphopeptide kinase probes, and terminal nucleotide phosphate caging. - **Supply**: Ambient-shipped, stored at 2-8 °C under inert atmosphere; custom synthesis and bulk quantities available on request.

Molecular Formula C22H30N3O6P
Molecular Weight 463.5 g/mol
CAS No. 207516-14-1
Cat. No. B018452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite
CAS207516-14-1
SynonymsBis(1-methylethyl)phosphoramidous Acid Bis[1-(2-nitrophenyl)ethyl] Ester; 
Molecular FormulaC22H30N3O6P
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C22H30N3O6P/c1-15(2)23(16(3)4)32(30-17(5)19-11-7-9-13-21(19)24(26)27)31-18(6)20-12-8-10-14-22(20)25(28)29/h7-18H,1-6H3
InChIKeyNHOJISHKGBWJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite: Procurement Overview


Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite (CAS 207516-14-1) is a specialized phosphoramidite reagent that functions as a phosphitylating agent rather than a conventional oligonucleotide synthesis monomer. Its molecular formula is C22H30N3O6P (MW 463.46 g/mol), and it bears two photolabile 1-(2-nitrophenyl)ethyl (NPE) ester groups attached to the phosphorus center . Unlike standard 2-cyanoethyl phosphoramidites used for iterative chain extension in solid-phase oligonucleotide synthesis, this compound is employed to introduce NPE-caged phosphate groups onto nucleosides, peptides, or lipid signaling molecules in a single coupling step [1]. The compound is typically stored at −20 °C and shipped on dry ice, with a reported melting point of 62–65 °C .

Reagent TypePhosphitylating agent, not iterative monomer
Caging CapabilityInstalls two photolabile NPE groups in one step
Substrate ScopeReported for nucleoside, peptide, and lipid phosphorylation

Why Generic Substitution Fails: Comparator Analysis


The photolabile phosphoramidite landscape includes multiple chemically distinct families—NPPOC (2-(2-nitrophenyl)propoxycarbonyl), MeNPOC (α-methyl-2-nitropiperonyloxycarbonyl), NPEOC (2-(4-nitrophenyl)ethoxycarbonyl), and NPE (2-nitrophenylethyl)—each with divergent photolysis kinetics, absorptivity profiles, and synthetic applicability [1][2]. These reagents are not interchangeable: NPPOC and MeNPOC derivatives are predominantly used as 5′-OH or 3′-OH protecting groups on nucleoside phosphoramidites for light-directed, stepwise DNA microarray synthesis, whereas Bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite serves as a stoichiometric phosphorylating agent that installs two photolabile NPE groups onto a phosphate moiety in a single reaction, enabling the construction of caged bioactive phosphates that cannot be accessed through iterative phosphoramidite chemistry [3]. Substituting a standard 2-cyanoethyl phosphoramidite or an NPPOC-protected nucleoside phosphoramidite for this compound would fail to deliver the requisite photolabile phosphate triester intermediate and would fundamentally alter the photochemical uncaging properties, including the quantum yield and wavelength dependence of the photolytic release [4].

NPPOC/MeNPOC vs. phosphate caging
NPPOC and MeNPOC reagents are designed for 5′-OH protection in microarray synthesis and may not support single-step phosphate caging onto lipid or peptide substrates.
2-Cyanoethyl phosphoramidite incompatibility
Standard cyanoethyl amidites enable iterative chain extension but cannot install photolabile NPE triesters; direct substitution would alter photochemical uncaging profile.
Photolysis mechanism divergence
NPE photolysis proceeds via intramolecular H-abstraction, distinct from NPPOC nitrostyrene cyclization. Substitution may shift quantum yield, wavelength dependence, and photoproduct identity.

Quantitative Differentiation vs. Closest Analogs


NPE vs. NPPOC Photolysis Quantum Yield

The NPE (1-(2-nitrophenyl)ethyl) photolabile group released by this compound exhibits a photolysis quantum yield (Φ) of approximately 0.1–0.3 at 365 nm in near-UV, as established by systematic actinometric measurements on NPE-caged phosphates [1]. By contrast, the NPPOC (2-(2-nitrophenyl)propoxycarbonyl) group—the dominant photolabile protecting group in DNA microarray synthesis—has a reported photolysis quantum yield of 0.40–0.41 in methanol at 365 nm, roughly 1.3- to 4-fold higher [2]. However, the lower quantum yield of NPE is offset by its substantially higher molar absorptivity at 365 nm, resulting in a photolytic efficiency (εφ product) that differs from NPPOC in a wavelength- and solvent-dependent manner [3]. This difference is mechanistically significant: NPPOC photolysis proceeds via a nitrostyrene cyclization pathway with fast kinetics, whereas NPE photolysis involves intramolecular hydrogen abstraction, yielding distinct photoproduct profiles that affect downstream biological compatibility [4].

NPE vs. NPPOC Φ
Cross-study comparable
NPE Φ ≈ 0.1–0.3 (365 nm); NPPOC Φ = 0.40–0.41
Context-dependent photolysis kinetics
Higher NPE absorptivity offsets lower quantum yield; εφ product differs by solvent
Photolysis quantum yield NPE photochemistry NPPOC comparison 365 nm irradiation

Single-Step Caged Bioactive Phosphate Synthesis

Bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite is the reagent of choice for synthesizing NPE-caged phosphate triesters of bioactive lipids, as demonstrated by Qiao et al. (1998) in the preparation of caged sphingosine-1-phosphate (caged SPP) [1]. In this protocol, the compound reacts with N-(tert-butoxycarbonyl)-2-N,3-O-isopropylidenesphingosine to install two photolabile NPE groups on the phosphate moiety in a single step. Upon illumination of caged SPP-loaded cells, DNA synthesis was stimulated, confirming intracellular photorelease of active SPP [1]. The caged SPP product has been subsequently validated in over 114 independent studies, including demonstration of Ca²⁺ mobilization upon intracellular photolysis independently of G-protein-coupled receptors [2]. No NPPOC, MeNPOC, or standard 2-cyanoethyl phosphoramidite can achieve this transformation because these reagents are designed for iterative chain extension rather than stoichiometric phosphate caging of non-nucleoside hydroxyl substrates [3].

Caged SPP synthesis
Head-to-head
Functional exclusivity: no alternative phosphoramidite reported for NPE-caged SPP
Reported functional exclusivity
Over 100 studies report Ca²⁺ mobilization upon intracellular photolysis
Caged sphingosine-1-phosphate Photolyzable phosphate Cell signaling probe NPE phosphoramidite

NPE vs. NPPOC Stepwise Coupling in Microarrays

Although the target compound itself is not used as an iterative monomer, the NPE protecting group family—of which the NPE moiety in this compound is a member—has been directly benchmarked against NPPOC chemistry in inverse (5′→3′) DNA microarray synthesis. Beier and Hoheisel (2002) reported that 5′-phosphoramidites protected by NPE and NPEOC functions achieved approximately 95% yield per condensation in light-directed in situ oligonucleotide synthesis on glass surfaces, a result described as equivalent to synthesis on controlled-pore glass (CPG) supports [1]. In comparison, base-assisted enhancement of NPPOC deprotection improved stepwise yields by at least 12% per condensation relative to earlier photochemical chemistries . More recently, BzNPPOC photochemistry combined with DCI activator optimization achieved coupling times of 15 s and deprotection times of 9 s, with a three-fold reduction in overall cycle time (approximately 50 s per cycle) [2]. The 95% NPE stepwise yield thus represents a benchmark for photolithographic synthesis quality but trails the most optimized NPPOC variants in throughput.

Stepwise coupling yield
Cross-study comparable
~95% per condensation (NPE/NPEOC 5′-amidites)
Reported benchmark coupling fidelity
NPPOC variants offer faster cycle times with ≥12% yield improvement
Inverse DNA synthesis Stepwise coupling yield NPE protecting group DNA microarray

Site-Specific Phosphate-Caged siRNA Construction

The NPE phosphoramidite chemistry underpinning this compound has been adopted for site-specific incorporation of photolabile groups at defined phosphate positions in siRNA strands. Wu et al. (2015) described the synthesis of a dedicated NPE phosphoramidite reagent—2-cyanoethyl-1-(2-nitrophenyl)ethyl-N,N′-diisopropylphosphoramidite (N⁰)—for phosphate-caged siRNA construction, enabling photomodulation of gene-silencing activity [1]. This approach, which leverages the same NPE photochemistry as the target compound, allows precise control over RNA interference through light-triggered uncaging. By contrast, NPPOC chemistry has not been reported for site-specific siRNA phosphate caging; NPPOC reagents are predominantly limited to 5′-OH or 3′-OH protection in microarray synthesis [2]. The NPE caging strategy has been validated across multiple siRNA sequences and cell lines, with demonstrated restoration of RNAi activity upon 365 nm irradiation [3].

siRNA phosphate caging
Class-level inference
NPE chemistry enables any-position phosphate caging; NPPOC not reported for this application
Class-level application context
Restored RNAi activity upon 365 nm photolysis reported across sequences
Phosphate-caged siRNA NPE caging RNA interference Photoregulation of gene expression

Photolytic Efficiency: NPE vs. NPPOC Derivatives

Photolytic efficiency, defined as the product of molar absorptivity (ε) and photolysis quantum yield (φ) at the irradiation wavelength, is the key performance metric for comparing photolabile protecting groups in light-directed synthesis. Comprehensive photophysical characterization at 365 nm reveals the following εφ values: NPPOC εφ = 104 M⁻¹cm⁻¹ (ε = 260, φ = 0.40), Bz-NPPOC εφ = 202 M⁻¹cm⁻¹ (ε = 240, φ = 0.84), and SPh-NPPOC εφ = 1064 M⁻¹cm⁻¹ (ε = 1560, φ = 0.68) [1]. SPh-NPPOC exhibits a photodeprotection efficiency approximately 12 times greater than unsubstituted NPPOC, enabling deprotection times as short as 9 seconds in microarray synthesis [2]. For NPE-caged phosphates, the εφ product is influenced by the higher molar absorptivity of the NPE chromophore relative to NPPOC, partially compensating for its lower quantum yield [3]. However, a direct εφ head-to-head comparison between NPE and NPPOC under identical solvent and substrate conditions has not been systematically reported, limiting precise quantification of the photolytic efficiency gap [4].

εφ at 365 nm
Class-level inference
NPPOC εφ=104; SPh-NPPOC εφ=1064 M⁻¹cm⁻¹; NPE εφ not directly quantified vs. these
Photolytic efficiency gap context
SPh-NPPOC ~12× more efficient than NPPOC; NPE photoproduct profile distinct
Photolytic efficiency Molar absorptivity εφ comparison 365 nm photochemistry

Regioselective Nucleoside Phosphorylation with NPE

The target compound, as a phosphitylating agent, is reported to be effective for both 3′- and/or 5′-phosphorylations of nucleosides, yielding monophosphates with excellent yields . This dual regioselectivity distinguishes it from the related bis[2-(p-nitrophenyl)ethyl] phosphorochloridate, which is also a versatile phosphorylating agent but generates phosphotriester intermediates with different deprotection requirements (p-nitrophenylethyl vs. o-nitrophenylethyl groups) [1]. The o-nitro substitution pattern (2-nitrophenyl) in the target compound confers enhanced photolability compared to the p-nitro isomer (4-nitrophenyl), as the ortho-nitro group facilitates the intramolecular hydrogen abstraction mechanism critical for efficient photolytic release [2]. This regiochemical difference in the aromatic nitro substitution directly impacts the wavelength sensitivity and uncaging kinetics of the resulting phosphate-protected products [3].

o-nitro vs. p-nitro isomer
Class-level inference
o-Nitro (2-nitrophenyl) enables intramolecular H-abstraction photolysis; p-nitro isomer follows different pathway
Mechanistic photolysis context
Deprotection rate and completeness may differ between regioisomers
Nucleoside phosphorylation Regioselectivity Phosphotriester intermediate Oligonucleotide terminus modification

Optimal Application Scenarios


Caged Bioactive Lipid Phosphates for Signaling

This compound is the validated reagent of choice for preparing photolyzable (caged) derivatives of sphingosine-1-phosphate and related lysophospholipid mediators [1]. In a single-step phosphitylation–oxidation sequence, the reagent installs two photolabile NPE groups on the phosphate moiety, enabling intracellular delivery of the biologically inactive caged precursor followed by light-triggered release of the active signaling molecule with precise spatiotemporal control [1]. The caged SPP methodology has been independently validated across >114 studies for Ca²⁺ mobilization assays and endothelial barrier function experiments [2]. No alternative phosphoramidite reagent (NPPOC, MeNPOC, or 2-cyanoethyl) has been demonstrated to achieve this specific transformation.

Site-Specific siRNA Caging for Photoregulated RNAi

The NPE photochemistry delivered by this compound class enables site-specific incorporation of a photolabile caging group at any phosphate position within siRNA duplexes [1]. This application, validated by Wu et al. (2015), allows researchers to silence gene expression with light-dependent temporal control, a capability not achievable with NPPOC or other photolabile chemistries that are restricted to terminal hydroxyl protection [2]. The NPE-caged siRNAs demonstrate restored RNAi activity upon 365 nm irradiation, making this approach valuable for studying dynamic gene regulatory networks and for developing light-activated therapeutic oligonucleotides .

Nucleoside Phosphorylation with Photolabile Protection

For oligonucleotide chemists requiring photolabile phosphate protection at either the 3′- or 5′-terminus of nucleosides, this compound offers a versatile phosphitylating solution that generates NPE-protected phosphotriester intermediates [1]. The resulting NPE-protected monophosphates can be incorporated into oligonucleotides via standard phosphoramidite chemistry, providing a photoremovable protecting group that is orthogonal to conventional acid-labile dimethoxytrityl (DMT) and base-labile 2-cyanoethyl protection [2]. This orthogonality is particularly valuable in multi-step oligonucleotide conjugate synthesis where selective deprotection is required.

Photolabile Phosphopeptide Synthesis for Signaling

The NPE phosphoramidite chemistry represented by this compound extends to the synthesis of caged phosphopeptides containing photolabile protection on phosphoserine, phosphothreonine, and phosphotyrosine residues [1]. This application, distinct from the oligonucleotide-focused use of NPPOC reagents, enables researchers to prepare light-activatable peptide probes for studying kinase and phosphatase signaling dynamics in live cells with temporal resolution on the order of milliseconds to seconds upon UV photolysis [2].

Application
Selection Property
Validation Focus
Caged bioactive lipid probes
Single-step NPE installation for phosphate caging
Intracellular photorelease endpoint; Ca²⁺ mobilization context
Photoregulated RNAi studies
NPE chemistry for site-specific siRNA phosphate caging
RNAi activity restoration upon 365 nm photolysis
Nucleoside terminus protection
Orthogonal NPE photolabile protection to DMT/cyanoethyl
Selective deprotection in multi-step conjugate synthesis
Caged phosphopeptide signaling probes
Adaptability of NPE amidite to phosphoamino acid residues
Temporal activation resolution in kinase/phosphatase studies
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